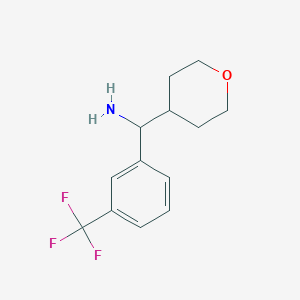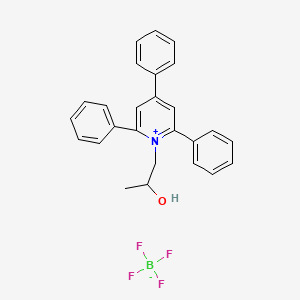
14S-Methyl-1-octadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14S-Methyl-1-octadecene is a chemical compound known for its role as a sex pheromone in certain insect species, particularly the peach leafminer moth (Lyonetia clerkella) . This compound is a long-chain hydrocarbon with a methyl group attached to the 14th carbon atom, making it a unique and significant molecule in the field of chemical ecology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14S-Methyl-1-octadecene involves several steps, starting from commercially available starting materials. One of the key intermediates in the synthesis is ®-4-benzyloxy-2-methylbutan-1-ol, which is prepared through Evans’ template ®-4-benzyl-2-oxazolidinone . The synthesis proceeds through a series of reactions, including selective benzylation, iodination, and transformation into a phosphonium salt. The carbon skeleton is constructed using a Wittig reaction, followed by requisite functional group interconversions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis typically involves similar steps to those used in laboratory settings. The focus is on achieving high yield and purity, often through the use of chiral-pool strategies and efficient chemical processes .
Chemical Reactions Analysis
Types of Reactions
14S-Methyl-1-octadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or aldehydes, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
14S-Methyl-1-octadecene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon synthesis and reactions.
Biology: Serves as a sex pheromone in insect behavior studies, particularly for pest control in agriculture.
Industry: Utilized in the formulation of environmentally friendly pest control agents.
Mechanism of Action
The mechanism of action of 14S-Methyl-1-octadecene involves its role as a sex pheromone. It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as mating disruption. The molecular targets include olfactory receptor neurons that detect the pheromone and initiate a signaling cascade leading to the desired behavioral outcome .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 14S-Methyl-1-octadecene include other long-chain hydrocarbons with methyl groups at various positions. Examples include:
- 14-Methyl-1-hexadecene
- 14-Methyl-1-eicosene
- 14-Methyl-1-docosene
Uniqueness
What sets this compound apart is its specific role as a sex pheromone for the peach leafminer moth. Its unique structure and biological activity make it a valuable compound for research and practical applications in pest control .
Properties
Molecular Formula |
C19H38 |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(14S)-14-methyloctadec-1-ene |
InChI |
InChI=1S/C19H38/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h4,19H,1,5-18H2,2-3H3/t19-/m0/s1 |
InChI Key |
NAEZQVWAWSVOSD-IBGZPJMESA-N |
Isomeric SMILES |
CCCC[C@H](C)CCCCCCCCCCCC=C |
Canonical SMILES |
CCCCC(C)CCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


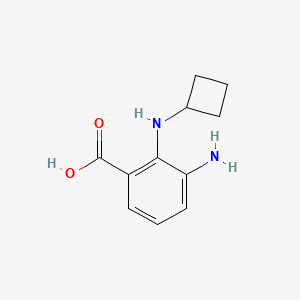
![tert-Butyl ((1-oxa-7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B13329225.png)
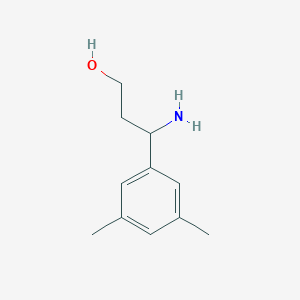
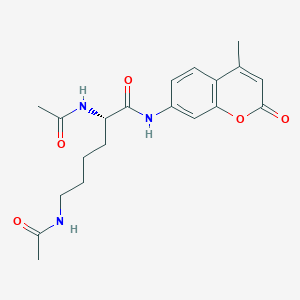

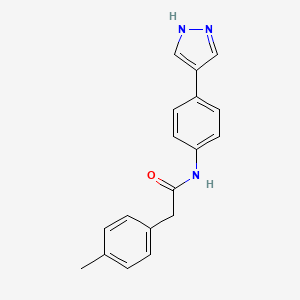
![7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13329246.png)
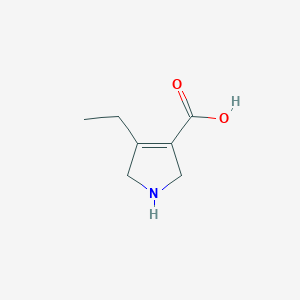
![4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine](/img/structure/B13329266.png)

